7-Chloro-1-oxo-1-phenylheptane
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Overview
Description
7-Chloro-1-oxo-1-phenylheptane, also known as 7-chloro-1-phenyl-1-heptanone, is an organic compound with the molecular formula C13H17ClO. This compound is characterized by the presence of a chlorine atom attached to the seventh carbon of a heptane chain, which also contains a phenyl group and a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-oxo-1-phenylheptane typically involves the chlorination of 1-phenylheptanone. One common method is the reaction of 1-phenylheptanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the seventh carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-oxo-1-phenylheptane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-oxo-1-phenylheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone functional group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Phenylheptanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
7-Bromo-1-oxo-1-phenylheptane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
7-Chloro-1-oxo-1-phenylhexane: Shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness: 7-Chloro-1-oxo-1-phenylheptane is unique due to the presence of the chlorine atom at the seventh carbon position, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
7-chloro-1-phenylheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIBNBWCOAMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395737 |
Source
|
Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17734-41-7 |
Source
|
Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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